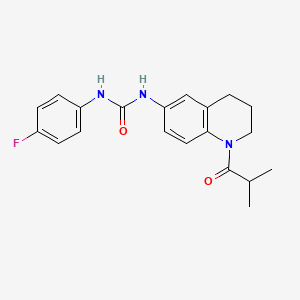
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a chiral compound characterized by the presence of two fluorine atoms and a nitro group on a phenyl ring, attached to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid typically involves the introduction of the difluoro and nitro groups onto a phenyl ring, followed by the attachment of the propanoic acid moiety. Common synthetic routes include:
Fluorination: The difluoro groups are typically introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The final step involves coupling the substituted phenyl ring with a propanoic acid derivative under conditions that favor the formation of the desired chiral center.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods often utilize advanced catalysts and optimized reaction conditions to ensure high purity and scalability.
化学反应分析
Types of Reactions
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The propanoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of (2R)-2-(2,6-Difluoro-4-aminophenyl)propanoic acid.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Oxidation: Formation of higher oxidation state carboxylic acids.
科学研究应用
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in biochemical research to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and difluoro groups can enhance binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2R)-2-(2,6-Dichloro-4-nitrophenyl)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.
(2R)-2-(2,6-Difluoro-4-aminophenyl)propanoic acid: Reduction product of the nitro compound.
(2R)-2-(2,6-Difluoro-4-methylphenyl)propanoic acid: Methyl group instead of nitro group.
Uniqueness
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is unique due to the combination of difluoro and nitro groups, which impart distinct chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability, binding affinity, and specificity in various applications.
属性
IUPAC Name |
(2R)-2-(2,6-difluoro-4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-4(9(13)14)8-6(10)2-5(12(15)16)3-7(8)11/h2-4H,1H3,(H,13,14)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZPGURBRHOGGM-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2708809.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2708810.png)
![4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine](/img/structure/B2708815.png)

![4-Methyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2708818.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)
![N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2708824.png)

![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid](/img/structure/B2708826.png)
![(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2708827.png)

![2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide](/img/structure/B2708830.png)
